Chinifur Chinifur
Brand Name: Vulcanchem
CAS No.: 70762-66-2
VCID: VC1796939
InChI: InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+
SMILES: CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5 g/mol

Chinifur

CAS No.: 70762-66-2

Cat. No.: VC1796939

Molecular Formula: C25H30N4O4

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Chinifur - 70762-66-2

Specification

CAS No. 70762-66-2
Molecular Formula C25H30N4O4
Molecular Weight 450.5 g/mol
IUPAC Name N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide
Standard InChI InChI=1S/C25H30N4O4/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32/h6-7,10-15,17-18H,4-5,8-9,16H2,1-3H3,(H,26,30)/b13-12+
Standard InChI Key MTHCJDYSIZMKAC-OUKQBFOZSA-N
Isomeric SMILES CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-]
SMILES CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]
Canonical SMILES CCN(CC)CCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Chinifur is a nitrofuran derivative with specific biochemical properties that have made it a compound of interest in parasitological research. It belongs to the nitrofuran class of compounds, known for their antimicrobial and antiparasitic activities. The compound contains a quinoline ring system connected to a nitrofuran moiety via an ethene bridge, contributing to its biological activity profile.

Basic Chemical Information

Chinifur is identified by the CAS number 70762-66-2 and has the molecular formula C25H30N4O4 with a molecular weight of 450.5 g/mol. Its IUPAC name is N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide. This structure combines several pharmacologically relevant moieties that contribute to its biological activity.

The compound exhibits specific structural characteristics that contribute to its functional properties. The presence of the nitrofuran group is particularly significant as it plays a crucial role in the compound's antiparasitic activity through its ability to generate reactive oxygen species within target organisms .

Physical and Chemical Properties

Chinifur possesses distinct physical and chemical properties that influence its biological activities and potential pharmaceutical applications. These properties have been documented through various analytical methods including HPLC, NMR, and other spectroscopic techniques.

Table 1: Physical and Chemical Properties of Chinifur

PropertyValueReference
CAS Number70762-66-2
Molecular FormulaC25H30N4O4
Molecular Weight450.53 g/mol
IUPAC NameN-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide
Standard InChI KeyMTHCJDYSIZMKAC-OUKQBFOZSA-N
Purity (HPLC)99.28%
Storage Conditions3 years at -20°C (powder form)

The chemical structure of Chinifur includes several functional groups that contribute to its pharmacological activity. The nitro group attached to the furan ring is particularly important for its redox properties, while the quinoline moiety contributes to its binding affinity with target enzymes.

Biochemical Mechanism of Action

Chinifur demonstrates a highly specific biochemical mechanism that underlies its antiparasitic activity. Understanding this mechanism is essential for appreciating its therapeutic potential and guiding further drug development efforts.

Trypanothione Reductase Inhibition

The primary mechanism of Chinifur involves selective inhibition of trypanothione reductase (TR), an enzyme essential for the antioxidant defense system in trypanosomatid parasites . This enzyme plays a crucial role in maintaining redox balance within these organisms, and its inhibition disrupts the parasite's ability to defend against oxidative stress.

Research has demonstrated that Chinifur acts as an uncompetitive inhibitor versus NADPH and shows noncompetitive or uncompetitive inhibition versus disulfide substrate . The inhibition constant (Ki) for Chinifur against trypanothione reductase has been determined to be approximately 4.5 μM, indicating high-affinity binding .

"Subversive Substrate" Activity

Beyond simple enzyme inhibition, Chinifur also functions as what researchers term a "subversive substrate" for trypanothione reductase . This means that the compound is processed by the enzyme in a manner that generates reactive free radicals, further depleting the parasite's antioxidant defenses.

The kinetic parameters of this activity include:

  • Turnover Number (TN): 3 s-1

  • Catalytic Efficiency (TN/Km): 3.2 × 104 M-1 s-1

This dual mechanism—direct enzyme inhibition combined with free radical generation—enhances Chinifur's trypanocidal activity and contributes to its effectiveness against parasites.

Selectivity Profile

A critical advantage of Chinifur is its selectivity for parasite enzymes over mammalian counterparts. While it potently inhibits trypanothione reductase, it demonstrates only weak inhibition of human glutathione reductase (Ki = 100 μM) . This approximately 22-fold selectivity ratio suggests a favorable therapeutic window that could minimize potential toxicity to host cells.

The selectivity likely arises from the structural differences between trypanothione reductase and glutathione reductase, particularly in the active site geometry and hydrophobic interactions that favor Chinifur binding to the parasite enzyme .

Antiparasitic Activity

Chinifur exhibits significant antiparasitic properties, particularly against trypanosomatid parasites that cause important human and animal diseases. Its effectiveness against these organisms has been documented through various experimental studies.

Activity Against Trypanosoma Species

Chinifur has demonstrated notable activity against several Trypanosoma species:

Trypanosoma congolense

In vitro studies have established that Chinifur effectively inhibits the growth of Trypanosoma congolense, a parasite that causes nagana, a disease affecting livestock in parts of Africa. By targeting the trypanothione reductase system, Chinifur disrupts the parasite's ability to maintain redox balance, leading to its death.

Trypanosoma cruzi

Research indicates that Chinifur exhibits potent trypanocidal effects on Trypanosoma cruzi, the causative agent of Chagas disease . The compound induces oxidative damage within the parasites, leading to reduced viability and growth inhibition.

Trypanosoma brucei

Similar inhibitory effects have been observed against Trypanosoma brucei, which causes human African trypanosomiasis (sleeping sickness). Treatment with Chinifur leads to increased mortality rates in treated parasite cultures compared to untreated controls.

Comparative Efficacy Studies

When compared with established antiparasitic compounds, Chinifur has shown promising results that highlight its potential therapeutic value.

Table 2: Comparative Efficacy of Chinifur and Nifurtimox Against Trypanosomatid Parasites

ParameterChinifurNifurtimoxReference
IC50 Against T. cruzi (μM)12.530
Efficacy Against T. cruziHighModerate
Efficacy Against T. bruceiHighLow
Toxicity to Mammalian CellsLowModerate

These comparative studies suggest that Chinifur could potentially offer advantages over existing treatments, particularly for infections resistant to conventional therapies.

In Vivo Studies

Field studies have provided evidence of Chinifur's effectiveness in animal models. In regions heavily affected by Trypanosoma congolense, administration of Chinifur to infected cattle resulted in significant reductions in parasitemia and improved health outcomes compared to control groups treated with standard therapies.

Research and Development Status

Research on Chinifur has progressed significantly, with studies focusing on various aspects of its activity, safety profile, and potential therapeutic applications.

Recent Research Findings

Recent investigations have built upon the foundational understanding of Chinifur's mechanisms and expanded into new areas of potential application.

A laboratory study focused on the biochemical pathways affected by Chinifur revealed that its inhibition of trypanothione reductase leads to increased levels of reactive oxygen species (ROS) within the parasite. This finding underscores the compound's role in inducing oxidative stress as a therapeutic strategy against trypanosomiasis.

In vitro studies published in recent years have demonstrated that Chinifur effectively reduced the viability of T. cruzi with an IC50 value significantly lower than that of traditional treatments like nifurtimox. This suggests potential advantages in treating Chagas disease, particularly in cases where resistance to conventional therapies has developed.

Comparison with Similar Compounds

Understanding how Chinifur compares with related compounds provides important context for its potential role in the antiparasitic pharmacopeia.

Structural and Functional Comparisons

Chinifur belongs to the nitrofuran class of compounds but incorporates additional structural elements that distinguish it from similar molecules. While many nitrofuran derivatives demonstrate antimicrobial or antiparasitic properties, Chinifur's specific structural features contribute to its selective activity against trypanosomatid parasites.

Table 3: Comparison of Chinifur with Related Compounds

CompoundPrimary TargetMain ApplicationSelectivity for TR vs. GRReference
ChinifurTrypanothione ReductaseAntiparasitic (Trypanosoma)High (22:1)
NifurtimoxMultiple targetsChagas DiseaseLow
NitrofurantoinBacterial DNAUrinary Tract InfectionsN/A
BenznidazoleMultiple targetsChagas DiseaseLow

The table highlights that while several nitro-heterocyclic compounds have antiparasitic applications, Chinifur stands out for its high selectivity for trypanothione reductase, which contributes to its targeted activity profile.

Advantages and Limitations

Chinifur offers several advantages over related compounds:

  • Higher selectivity for parasite enzymes over mammalian counterparts

  • Dual mechanism of action (enzyme inhibition and free radical generation)

  • Effectiveness against strains resistant to conventional treatments

Potential limitations include:

  • Limited clinical development compared to established drugs like nifurtimox and benznidazole

  • Need for further pharmacokinetic and safety studies before human applications

  • Potential for resistance development through alternative metabolic pathways

These comparisons highlight Chinifur's unique position among antiparasitic compounds and suggest specific scenarios where it might offer advantages over existing treatments.

Synthesis and Production Methods

Understanding the synthesis and production methods for Chinifur provides insights into its potential for scaled manufacturing and development as a therapeutic agent.

Synthetic Routes

Chinifur can be synthesized through a series of chemical reactions involving appropriate starting materials. The synthesis typically involves the reaction of 4-quinolinecarboxamide with 4-(diethylamino)-1-methylbutyl and 2-(2-(5-nitro-2-furanyl)ethenyl) groups.

The general synthetic pathway involves:

  • Preparation of the quinoline carboxamide core structure

  • Attachment of the diethylamino-containing side chain

  • Introduction of the nitrofuran moiety through appropriate coupling reactions

  • Final purification and characterization

These synthetic steps require careful control of reaction conditions to ensure proper stereochemistry, particularly for the ethene bridge connecting the quinoline and nitrofuran moieties, which must maintain the (E)-configuration.

Future Research Directions

The current understanding of Chinifur's properties and activities points to several promising directions for future research and development.

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Chinifur derivatives could lead to compounds with enhanced efficacy or improved pharmacological profiles. Modification of specific structural elements might yield analogs with:

  • Increased selectivity for parasite enzymes

  • Enhanced cellular penetration and bioavailability

  • Reduced potential for toxicity or side effects

  • Optimized pharmacokinetic properties

Such studies could leverage the growing understanding of trypanothione reductase structure and function to design highly targeted inhibitors based on the Chinifur scaffold.

Combination Therapy Approaches

Exploring the potential of Chinifur in combination with existing antiparasitic drugs presents another promising research direction. Recent studies with other antiparasitic compounds, such as the combination of praziquantel and curcumin that showed improved parasite clearance in treating clonorchiasis , suggest that similar synergistic approaches might enhance Chinifur's efficacy.

Potential benefits of combination approaches include:

Expanded Application Studies

While current research has focused primarily on Chinifur's activity against trypanosomatid parasites, investigation of its potential activity against other parasitic diseases could reveal additional therapeutic applications.

Areas for exploration might include:

  • Activity against other protozoan pathogens

  • Potential applications in fungal infections

  • Investigation of broader antiparasitic applications, similar to studies on compounds like chicory that have shown antiparasitic activity against gastrointestinal parasites in livestock

These expanded studies could identify new therapeutic niches for Chinifur and related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator